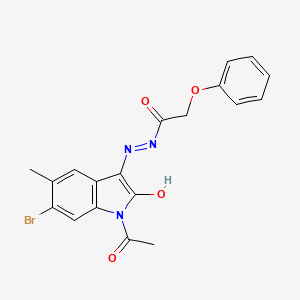![molecular formula C21H24F3N5O B6104178 4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6104178.png)
4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound, also known as PTP1B inhibitor, has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The 4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine inhibitor works by inhibiting the activity of protein tyrosine phosphatase 1B (this compound), an enzyme that plays a critical role in regulating insulin signaling. By inhibiting the activity of this compound, the inhibitor enhances insulin signaling and improves glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
The this compound inhibitor has been found to have significant biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using the 4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine inhibitor in lab experiments is its specificity towards this compound. This allows researchers to study the effects of this compound inhibition without affecting other cellular processes. However, one of the limitations of using the this compound inhibitor is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on the 4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine inhibitor. One area of research is the development of more potent and selective inhibitors of this compound. Another area of research is the study of the inhibitor's effects on other cellular processes, such as lipid metabolism and inflammation. Additionally, the inhibitor's potential use in the treatment of other diseases, such as obesity and cardiovascular disease, is an area of ongoing research.
In conclusion, the this compound inhibitor is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied. With ongoing research, the potential applications of the this compound inhibitor in the treatment of various diseases continue to be explored.
Méthodes De Synthèse
The synthesis of 4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine involves a series of chemical reactions. One of the most commonly used methods involves the reaction of 4-(1-piperidinyl)pyrimidine-2,6-diamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to obtain the final product.
Applications De Recherche Scientifique
The 4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine inhibitor has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-diabetic effects by improving insulin sensitivity and glucose tolerance. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c22-21(23,24)17-6-4-16(5-7-17)20(30)29-12-10-28(11-13-29)19-14-18(25-15-26-19)27-8-2-1-3-9-27/h4-7,14-15H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJYQFBRGCJMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxo-2-{[3-(trifluoromethyl)benzylidene]hydrazono}-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6104102.png)

![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6104114.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(3-methoxybenzyl)benzamide](/img/structure/B6104120.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104133.png)
![3-(2-fluorophenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6104136.png)
![N-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}amino)(imino)methyl]benzamide](/img/structure/B6104141.png)
![(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6104149.png)
![5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6104156.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6104161.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6104184.png)
![1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B6104192.png)
![1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6104196.png)
![6-(2-chlorophenyl)-2-{4-[(diethylamino)methyl]phenyl}pyrimidin-4(3H)-one](/img/structure/B6104215.png)